
5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS: 15568-87-3) is a derivative of Meldrum’s acid, characterized by the hydroxymethylene (-CH(OH)) substituent at the 5-position of the 1,3-dioxane ring. Its molecular formula is C₇H₈O₅, with an average mass of 172.136 g/mol and a monoisotopic mass of 172.037173 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks and bioactive molecules. Its reactivity stems from the electron-deficient dioxane ring and the hydroxymethylene group, which participates in condensation and cycloaddition reactions.
Preparation Methods
Synthesis of Meldrum’s Acid as a Precursor
Classical Acid-Catalyzed Cyclization
Meldrum’s acid serves as the foundational precursor for FMA synthesis. Its preparation follows a well-established protocol involving malonic acid, acetone, and acetic anhydride under sulfuric acid catalysis . In a representative procedure, malonic acid (9.60 mmol) is dissolved in acetone (9.53 mmol), followed by dropwise addition of acetic anhydride (10.59 mmol) and catalytic sulfuric acid. The mixture is stirred at room temperature for 20 hours, quenched with saturated sodium bicarbonate to pH 4, and extracted with ethyl acetate. Post-concentration, the product crystallizes as a white solid with a typical yield of 70–80% .
Mechanistic Insight : The reaction proceeds via nucleophilic attack of malonic acid’s enolate on acetone, followed by cyclization facilitated by acetic anhydride’s dehydrating action. Sulfuric acid accelerates proton transfer steps, ensuring efficient ring closure .
Condensation Strategies for FMA Formation
Aqueous-Phase Condensation with 5-HMF
The most widely adopted method involves reacting Meldrum’s acid with 5-HMF in water under mild heating. In a standardized protocol :
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Reagents : Meldrum’s acid (0.1 M in water), 5-HMF (1 equiv.).
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Conditions : Stirring at 75°C for 4 hours.
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Workup : Extraction with dichloromethane, drying over Na₂SO₄, and recrystallization using methyl tert-butyl ether (MTBE)/hexane.
This method yields FMA as a light yellow solid, confirmed by ¹H NMR (δ 1.75 ppm for dimethyl groups, δ 8.28–8.40 ppm for olefinic protons) .
Solvent and Temperature Optimization
Comparative studies in acetonitrile (ACN) and dichloroethane (DCE) reveal solvent-dependent reactivity :
Solvent | Temperature (°C) | Yield (%) | Key Observations |
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Water | 75 | 60–70 | High purity, minimal byproducts |
ACN | 75 | 45 | Slower kinetics, partial hydrolysis |
DCE | 60 | 85 | Enhanced reactivity, volatile solvents enable easy isolation |
Elevated temperatures in DCE accelerate the reaction but require rigorous moisture control to prevent 5-HMF degradation .
Advanced Catalytic Systems
Acidic Additives for Rate Enhancement
Incorporating Brønsted acids like p-toluenesulfonic acid (pTSA) or Lewis acids (e.g., ZnCl₂) improves reaction rates. For example:
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Procedure : Meldrum’s acid (1.2 equiv.), 5-HMF (1 equiv.), pTSA (10 mol%) in ethanol.
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Conditions : Reflux at 78°C for 2 hours.
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Outcome : Yield increases to 78% compared to 60% in uncatalyzed systems .
Mechanistic Role : Acid catalysts protonate the carbonyl group of Meldrum’s acid, enhancing electrophilicity for nucleophilic attack by 5-HMF’s hydroxymethyl group .
Continuous Flow Reactors
Industrial-scale applications employ continuous flow reactors to maintain optimal temperature and mixing. A patented setup involves:
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Reactor Type : Tubular reactor with static mixers.
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Parameters : Residence time = 15 minutes, T = 70°C.
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Yield : 82% with >98% purity, demonstrating scalability advantages over batch processes .
Purification and Characterization
Recrystallization Techniques
FMA’s polar nature necessitates recrystallization from MTBE/hexane (1:3 ratio) to remove unreacted 5-HMF and oligomeric byproducts. Post-crystallization purity exceeds 95%, as verified by high-performance liquid chromatography (HPLC) .
Spectroscopic Validation
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¹H NMR (CDCl₃) : δ 1.75 (s, 6H, CH₃), δ 4.75 (s, 2H, CH₂OH), δ 6.67–8.40 (m, furan and olefinic protons) .
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¹³C NMR : δ 169.8 (C=O), δ 101.1 (quaternary carbon of dioxane ring) .
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IR Spectroscopy : Strong absorption at 1745 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (conjugated enone) .
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions, such as furan ring opening or over-condensation, occur under prolonged heating. Strategies to suppress these include:
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Stoichiometric Control : Limiting 5-HMF to 1.05 equiv. minimizes dimerization.
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Inert Atmosphere : Nitrogen purging reduces oxidative degradation .
Moisture Sensitivity
FMA’s hydroxymethylene group is prone to hydrolysis. Storage recommendations:
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 100°C) reduces reaction time to 30 minutes with comparable yields (75–80%). This approach is ideal for high-throughput screening .
Biocatalytic Routes
Preliminary studies explore lipase-catalyzed esterification of 5-HMF with Meldrum’s acid in non-aqueous media. While yields remain low (∼35%), this method offers a greener alternative to traditional acid catalysis .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethylene group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: The major product is 5-(Carboxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Reduction: The major product is 5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
Synthetic Applications
2.1 Organic Synthesis
5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is widely utilized in organic synthesis due to its unique structural properties that facilitate various chemical reactions:
- Knoevenagel Condensation : This compound acts as an effective reagent in Knoevenagel condensation reactions, allowing for the formation of carbon-carbon bonds between aldehydes and active methylene compounds. It has been shown to accelerate these reactions when conducted in ionic liquids .
- Synthesis of Heterocycles : The compound serves as a precursor for synthesizing various heterocyclic compounds. For instance, it can be utilized to create 4-pyridyl-substituted heterocycles and substituted indoles through multi-step synthetic pathways .
Table 1: Summary of Synthetic Applications
Case Studies
3.1 Synthesis of Functionalized Keteneimines
In a notable study, the adduct produced from the reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates was effectively trapped using this compound. This method yielded highly functionalized keteneimines in good yields, demonstrating the compound's utility in synthesizing complex organic structures .
3.2 Three-Component Reactions
Another study highlighted the use of this compound in a three-component synthesis involving aromatic aldehydes and 4-hydroxy-1-methylquinolin-2(1H)-one catalyzed by L-proline. The resulting products were characterized by spectroscopic analysis, showcasing the versatility of this compound in facilitating diverse chemical transformations .
Biological Applications
While primarily recognized for its synthetic utility, research has also explored potential biological applications:
4.1 Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives synthesized from this compound. These derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The hydroxymethylene group can form hydrogen bonds with enzymes or receptors, modulating their activity. The dioxane ring provides structural stability and can interact with hydrophobic regions of proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Substituent Variations
The primary distinction among Meldrum’s acid derivatives lies in the substituent at the 5-position. A comparative analysis is provided below:
Crystallographic and Hydrogen-Bonding Behavior
- Hydroxymethylene Derivative: Limited crystallographic data are available, but analogous compounds (e.g., 4-hydroxybenzylidene) adopt a twisted boat conformation in the 1,3-dioxane ring. The hydroxymethylene group likely participates in intramolecular hydrogen bonding .
- 4-Hydroxybenzylidene Derivative : Forms inversion dimers via O-H⋯O hydrogen bonds (D⋯A = 2.79 Å), creating R₂²(20) ring motifs .
- 4-Acetylphenylamino Derivative: Exhibits C-H⋯O interactions, forming supramolecular chains along the crystallographic b-axis .
Research Findings and Trends
- Structural Diversity : Over 20 derivatives have been reported, with substituents ranging from simple alkyl groups (e.g., 5-(cyclopentyl)-...) to complex heteroaromatic systems (e.g., 5-{[5-(2-methoxyphenyl)furyl]methylene}-...) .
- Pharmacological Relevance: Derivatives with amino/morpholino substituents (e.g., 5-[(2-iodophenylamino)(morpholino)methylene]-...) demonstrate enhanced bioactivity, highlighting the importance of nitrogen-containing groups .
- Crystallography Tools : SHELX software remains pivotal in determining the crystal structures of these compounds, with 85% of studies citing its use .
Biological Activity
5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly referred to as a derivative of Meldrum's acid, is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a dioxane ring with hydroxymethylene and dimethyl substituents. Its molecular formula is , and it has a molecular weight of 174.15 g/mol. The presence of the hydroxymethylene group enhances its reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves the reaction of dimethyl malonate with formaldehyde under acidic conditions. The process can be summarized as follows:
- Reactants : Dimethyl malonate and formaldehyde.
- Catalyst : Strong acid (e.g., sulfuric acid).
- Conditions : Elevated temperatures to promote cyclization.
This method can be scaled up using continuous flow reactors for industrial applications, ensuring consistent quality and reduced contamination risks .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:
- Staphylococcus aureus : Exhibited significant inhibitory effects with an IC50 value of approximately 15 µg/mL.
- Escherichia coli : Displayed moderate activity with an IC50 value around 20 µg/mL.
These findings suggest potential applications in developing antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study conducted on human cancer cell lines revealed that it induces apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways:
- Caspase Activation : Increased levels of caspases-3 and -9 were observed.
- Cell Viability : A reduction in cell viability by 40% at a concentration of 25 µM after 48 hours of treatment.
These results indicate its potential as a candidate for further development in cancer therapeutics .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The hydroxymethylene group can form hydrogen bonds with specific enzymes or receptors, modulating their activity.
- Structural Stability : The dioxane ring enhances binding affinity to hydrophobic regions of proteins.
This multifaceted interaction profile contributes to its diverse biological effects .
Study on Antiviral Activity
A recent study explored the antiviral potential of derivatives similar to this compound against several viruses:
- Influenza Virus : Showed significant inhibition with an IC50 value of 12 µg/mL.
- Herpes Simplex Virus (HSV) : Demonstrated antiviral activity with a viral load reduction exceeding 70% compared to controls.
These findings highlight the compound's potential as an antiviral agent .
Comparative Analysis
A comparison with similar compounds reveals the unique advantages offered by this compound:
Compound Name | Biological Activity | IC50 (µg/mL) | Notes |
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This compound | Antimicrobial | 15 (S. aureus) | Effective against Gram-positive bacteria |
5-(Carboxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Anticancer | 25 (MCF-7) | Induces apoptosis |
Meldrum's Acid Derivatives | Antiviral | 12 (Influenza) | Broad-spectrum antiviral activity |
This table illustrates the diverse applications and efficacy of this compound compared to its analogs .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives?
Methodological Answer: The compound and its derivatives are commonly synthesized via Knoevenagel-like condensation reactions. A green chemistry approach involves reacting aromatic aldehydes with isopropylidene malonate in water using hexadecyltrimethylammonium bromide (HTMAB) as a catalyst, yielding products in 85–95% within 30 minutes at 60°C . Alternative methods include ethanol-mediated reactions with aldehydes under acid catalysis, as seen in the synthesis of 5-(2-fluorobenzylidene) derivatives, where weak intermolecular C–H⋯O hydrogen bonds stabilize the crystal lattice .
Q. What experimental techniques are critical for characterizing the crystal structure of this compound?
Methodological Answer: X-ray crystallography is the gold standard. For example, triclinic crystal systems (space group P1) with cell parameters a = 7.102 Å, b = 7.356 Å, and c = 13.856 Å were resolved using Enraf–Nonius CAD-4 diffractometers, with refinement via SHELXL software (R[F²] = 0.064, wR(F²) = 0.179) . Hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions) are analyzed using Mercury or OLEX2 to visualize supramolecular assemblies .
Q. How are spectroscopic methods applied to confirm the structure of synthesized derivatives?
Methodological Answer:
- IR Spectroscopy : Identifies carbonyl stretches (1765–1730 cm⁻¹) and enolic C=C bonds (1605 cm⁻¹) .
- ¹H NMR : Key signals include singlet peaks for methyl groups (δ ~1.70 ppm) and aromatic/olefinic protons (δ 6.90–8.36 ppm) .
- Elemental Analysis : Validates purity (e.g., C 67.23%, H 5.21% for 5-benzylidene derivatives) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence reaction kinetics in derivative synthesis?
Methodological Answer: Electron-withdrawing groups (e.g., -NO₂, -F) on aromatic aldehydes accelerate condensation by polarizing the aldehyde carbonyl, enhancing electrophilicity. Steric hindrance from bulky substituents (e.g., adamantyl) reduces yields but stabilizes products via rigid packing, as seen in 5-(2-adamantylidene) derivatives (99% purity, P = 0.064) . Kinetic studies using HPLC or in situ FTIR can quantify rate constants under varied conditions (solvent, catalyst loading) .
Q. What computational approaches model the electronic structure and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict enolate resonance stabilization and charge distribution in the dioxane ring. For example, bond lengths (O–C = 1.225 Å, C–C = 1.441 Å) align with X-ray data, confirming π-electron delocalization . Molecular dynamics simulations can model solvent effects on reaction pathways, such as aqueous vs. ethanol media .
Q. How are derivatives functionalized for applications in bioactive molecule synthesis?
Methodological Answer:
- Antioxidant Derivatives : 5-(4-Hydroxy-3-methoxybenzyl) derivatives are synthesized via Knoevenagel condensation followed by NaHB(OAc)₃ reduction, with DPPH assays quantifying radical scavenging activity (IC₅₀ ~25 μM) .
- Pharmaceutical Intermediates : 5-[(2-Iodophenylamino)methylene] derivatives are key precursors for phosphoinositide 3-kinase inhibitors, synthesized via amine-thiomethyl exchange (68% yield) .
Q. What strategies address contradictions in crystallographic data interpretation?
Methodological Answer: Discrepancies in hydrogen-bond geometry (e.g., N–H⋯O angles < 140°) may arise from disorder or thermal motion. Strategies include:
- Using TWINABS for multi-component refinement in twinned crystals .
- Applying Hirshfeld surface analysis to distinguish genuine interactions from crystal-packing artifacts .
Q. How can this compound be engineered for stimuli-responsive materials?
Methodological Answer: Functionalizing polymers with light-switchable derivatives (e.g., 5-((2Z,4E)-5-(diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene) groups) enables surface property modulation under visible light (515 nm). Applications include tunable cell-adhesion platforms for biotechnology .
Properties
IUPAC Name |
5-(hydroxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c1-7(2)11-5(9)4(3-8)6(10)12-7/h3,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELRMBDZSMPFPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CO)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456523 | |
Record name | 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15568-87-3 | |
Record name | 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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